molecular formula C17H18N8O B12392422 STING modulator-4

STING modulator-4

Cat. No.: B12392422
M. Wt: 350.4 g/mol
InChI Key: ZWGMDXYLOOIUHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING modulator-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and can be found in patent documents .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

STING modulator-4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, vary depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .

Mechanism of Action

STING modulator-4 exerts its effects by binding to the STING protein, leading to its activation. This activation triggers a signaling cascade that results in the production of type I interferons and other cytokines. The molecular targets and pathways involved include the cyclic GMP-AMP synthase (cGAS)–STING pathway, which plays a crucial role in the innate immune response .

Properties

Molecular Formula

C17H18N8O

Molecular Weight

350.4 g/mol

IUPAC Name

4-[4-(2-ethylpyrazol-3-yl)-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide

InChI

InChI=1S/C17H18N8O/c1-4-25-13(5-6-19-25)12-9-23(2)17(22-12)15-10-8-20-24(3)14(10)7-11(21-15)16(18)26/h5-9H,4H2,1-3H3,(H2,18,26)

InChI Key

ZWGMDXYLOOIUHN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C

Origin of Product

United States

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